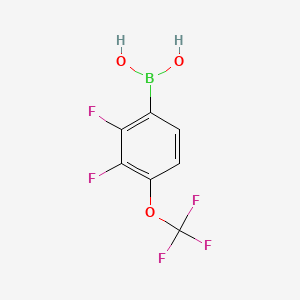(2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid
CAS No.:
VCID: VC13647705
Molecular Formula: C7H4BF5O3
Molecular Weight: 241.91 g/mol
* For research use only. Not for human or veterinary use.

| Description |
(2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative characterized by its unique substitution pattern, which includes difluoro and trifluoromethoxy groups on a phenyl ring. Boronic acids are widely studied in organic synthesis, medicinal chemistry, and material sciences due to their ability to form reversible covalent bonds with diols and other functional groups. This compound has potential applications in drug design, catalysis, and as a building block for advanced materials. SynthesisThe synthesis of (2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid typically involves:
Synthetic ChemistryThis compound can serve as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex aromatic systems for pharmaceuticals or materials. Material ScienceThe electron-withdrawing effects of fluorine and trifluoromethoxy groups make this compound a candidate for designing materials with high thermal stability or unique electronic properties. Antibacterial ActivityStudies on related (trifluoromethoxy)phenylboronic acids revealed:
Structural InsightsSingle-crystal X-ray diffraction studies of similar compounds indicate:
Limitations:
Future Directions:
|
|---|---|
| Product Name | (2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid |
| Molecular Formula | C7H4BF5O3 |
| Molecular Weight | 241.91 g/mol |
| IUPAC Name | [2,3-difluoro-4-(trifluoromethoxy)phenyl]boronic acid |
| Standard InChI | InChI=1S/C7H4BF5O3/c9-5-3(8(14)15)1-2-4(6(5)10)16-7(11,12)13/h1-2,14-15H |
| Standard InChIKey | PZEDUBGEXJWKJW-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=C(C=C1)OC(F)(F)F)F)F)(O)O |
| Canonical SMILES | B(C1=C(C(=C(C=C1)OC(F)(F)F)F)F)(O)O |
| PubChem Compound | 118989397 |
| Last Modified | Jan 05 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume